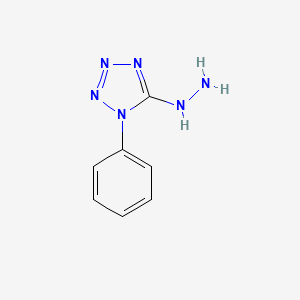

5-hydrazino-1-phenyl-1H-tetrazole

Descripción

Historical Development of Tetrazole Chemistry

The journey of tetrazole chemistry began in 1885 with the first synthesis of a tetrazole derivative by the Swedish chemist J. A. Bladin. researchgate.net His work laid the groundwork for over a century of research into these nitrogen-rich compounds. Early synthetic methods were often hazardous, involving the use of highly toxic and explosive reagents like hydrazoic acid. acs.org However, the development of safer and more efficient synthetic routes, such as the use of sodium azide (B81097) with metal catalysts or in microreactor systems, has made tetrazole derivatives more accessible for research and industrial applications. scielo.org.za Over the years, the field has expanded to include the synthesis of a vast array of substituted tetrazoles with diverse functionalities. nih.gov

Significance of the Tetrazole Moiety in Organic Chemistry

The tetrazole ring is of great importance in organic chemistry due to its unique electronic and structural properties. acs.org It is considered a bioisostere of the carboxylic acid group, meaning it can often replace a carboxylic acid in a molecule without significantly altering its biological activity. researchgate.netacs.org This is a crucial strategy in medicinal chemistry for improving a drug's metabolic stability and pharmacokinetic profile. acs.org Consequently, the tetrazole moiety is a key component in several commercial drugs. acs.org Beyond medicinal chemistry, tetrazoles are utilized in material science as components of gas generators and explosives, owing to their high nitrogen content and thermal stability. rsc.org They also serve as ligands in coordination chemistry and as intermediates in the synthesis of other heterocyclic compounds. nanomedicine-rj.com

Structural Features and Tautomerism in 5-Substituted 1H-Tetrazoles

The structure of the tetrazole ring, with its four nitrogen atoms, gives rise to interesting chemical phenomena, most notably tautomerism.

5-Substituted tetrazoles that have a hydrogen atom on one of the ring nitrogens can exist in different tautomeric forms. The most common are the 1H- and 2H-tautomers. nih.gov In solution, the 1H-tautomer is generally the predominant form. nih.gov However, in the gas phase, the 2H-tautomer is often more stable. nih.gov For 1,5-disubstituted tetrazoles like 5-hydrazino-1-phenyl-1H-tetrazole, where the hydrogen on the ring nitrogen is replaced by a substituent (in this case, a phenyl group), this form of tautomerism is not possible. However, the hydrazino group itself introduces the possibility of other tautomeric equilibria, such as amino-imino tautomerism. Theoretical studies on related compounds like 1,5-diaminotetrazole have explored the relative stabilities of various tautomers, including amino and imino forms. nih.gov

Research Findings on Substituted Tetrazoles

While specific research on this compound is limited, studies on related 1,5-disubstituted tetrazoles provide valuable insights. These compounds are recognized for their potential biological activities and are often synthesized via multicomponent reactions like the Ugi-azide reaction. mdpi.com The synthesis of 1,5-disubstituted tetrazoles can be achieved through various methods, often starting from nitriles, amides, or other nitrogen-containing compounds. nih.gov

The hydrazino group, in particular, is known to increase the nitrogen content and heat of formation of tetrazole-based compounds, which is relevant for their application as energetic materials. rsc.org The incorporation of a hydrazino group can also enhance the density and lower the sensitivity of the compound through increased inter- and intramolecular hydrogen bonding. morressier.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5533-43-7 | chemicalbook.com |

| Molecular Formula | C₇H₈N₆ | alfa-chemistry.com |

| Molecular Weight | 176.18 g/mol | alfa-chemistry.com |

| Boiling Point | 385 °C at 760 mmHg | alfa-chemistry.com |

| Flash Point | 186.6 °C | alfa-chemistry.com |

| Density | 1.53 g/cm³ | alfa-chemistry.com |

Structure

3D Structure

Propiedades

IUPAC Name |

(1-phenyltetrazol-5-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N6/c8-9-7-10-11-12-13(7)6-4-2-1-3-5-6/h1-5H,8H2,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUVQGLYZNIVKCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90314325 | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5533-43-7 | |

| Record name | 5533-43-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-hydrazino-1-phenyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90314325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformation Studies of 5 Hydrazino 1 Phenyl 1h Tetrazole

Electrophilic Substitution Reactions on the Tetrazole Ring

The tetrazole ring, being an electron-rich aromatic system, is generally resistant to electrophilic substitution. The high nitrogen content and the presence of lone pairs on the nitrogen atoms deactivate the ring towards attack by electrophiles. However, under specific conditions, such as in the presence of strong activating groups or highly reactive electrophiles, substitution reactions can be induced. Research into the electrophilic substitution on the tetrazole ring of 5-hydrazino-1-phenyl-1H-tetrazole itself is not extensively documented. However, studies on related 1-phenyl-1H-tetrazole derivatives provide insights into the potential reactivity. For instance, the synthesis of 1-phenyl-1H-tetrazol-5-yl sulfones often involves metalation followed by reaction with an electrophile, indicating that deprotonation can facilitate substitution. nih.gov

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving the tetrazole ring of this compound are more common, particularly at the 5-position. The hydrazine (B178648) group can be displaced by various nucleophiles, especially after conversion to a better leaving group. While specific studies on this compound are limited, related transformations of 5-substituted tetrazoles are well-established. For example, the anions of 5-phenyl-1H-tetrazole have been shown to participate in nucleophilic substitution reactions on activated aromatic systems. sigmaaldrich.com

Hydrazine Moiety Reactivity

The hydrazine group attached to the tetrazole ring is a key site of reactivity, readily undergoing reactions typical of hydrazines.

Condensation Reactions

The hydrazine moiety of this compound is a potent nucleophile and readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This reactivity is a cornerstone for the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net These reactions are often carried out in a suitable solvent like ethanol (B145695) or methanol (B129727) and may be catalyzed by acids. The resulting hydrazones are versatile intermediates that can be further cyclized to generate pyrazoles, triazoles, and other heterocyclic systems. researchgate.net For instance, the condensation of 5-hydrazino-1H-tetrazole with dicyandiamide (B1669379) leads to the formation of 3,5-Diamino-1-(1H-tetrazol-5-yl)-1H-1,2,4-triazole. researchgate.net

Table 1: Examples of Condensation Reactions with Hydrazine Derivatives

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| α,β-Unsaturated Carbonyl Compounds | Tosyl Hydrazide | Substituted 1H-Pyrazoles | researchgate.net |

| 3-Acyl-4-methoxy-1-methylquinolinones | Hydrazines | Pyrazolo[4,3-c]quinolin-4(5H)ones | researchgate.net |

| Phthalimide, Hydrazine Hydrate, Malononitrile | Aromatic Aldehyde | Nitrilo-phthalazine derivatives | researchgate.net |

| p-Nitrophenyl Hydrazine | Aromatic Aldehydes | p-Nitrophenyl Hydrazones | researchgate.net |

Nitration Studies

The hydrazine moiety can be a target for nitration, although the conditions must be carefully controlled to avoid decomposition, as both the starting material and the product can be energetic. researchgate.net Nitration of similar compounds, such as 5-amino-1H-tetrazole, has been studied extensively, yielding nitrimino or nitramino derivatives which are of interest as energetic materials. researchgate.net For example, the nitration of N³,N⁶-bis(1H-tetrazol-5-yl)-1,2,4,5-tetrazine-3,6-diamine has been shown to occur on the exocyclic secondary amine groups. rsc.org While specific studies on the direct nitration of the hydrazine group in this compound are not widely reported, the synthesis of nitrogen-rich salts based on the 5-hydrazino-1H-tetrazolium cation highlights the interest in modifying this part of the molecule to create high-density energetic materials. rsc.org

Cycloaddition Reactions in Tetrazole Formation and Transformation

Cycloaddition reactions are fundamental to the synthesis of the tetrazole ring itself and can also be involved in its subsequent transformations.

[3+2] Cycloaddition Pathways

The most common and direct route to the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition, between a nitrile and an azide (B81097), typically sodium azide. mdpi.comthieme-connect.comresearchgate.net This reaction can be catalyzed by various agents, including silica (B1680970) sulfuric acid, to improve yields and reaction conditions. mdpi.com The formation of the tetrazole ring is a key step in producing the precursor to this compound. For example, 4-nitrobenzonitrile (B1214597) can react with sodium azide to form 5-(4-nitrophenyl)-1H-tetrazole, which can then be further modified. researchgate.net

Furthermore, tetrazoles can participate in cycloaddition reactions themselves. For instance, 1,3,4-oxadiazoles can be synthesized from 5-substituted tetrazoles and carboxylic acids through a process that can be activated photochemically. researchgate.net While not a direct reaction of the hydrazine moiety, this illustrates the broader reactivity of the tetrazole system in cycloaddition-type transformations.

Diels-Alder Reactions

While the Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings, there is a notable lack of documented evidence for this compound participating as a diene or dienophile in such cycloadditions. The inherent aromaticity and stability of the tetrazole ring, coupled with the electronic properties of the hydrazino group, may disfavor the concerted mechanism of a typical Diels-Alder reaction.

However, the hydrazino moiety readily engages in alternative cyclization pathways, particularly in reactions that lead to the formation of five-membered heterocyclic rings like pyrazoles and pyrazolones. These transformations, while not following a Diels-Alder pathway, are significant aspects of the reactivity of this compound. For instance, the condensation of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for pyrazole (B372694) synthesis, often referred to as the Knorr pyrazole synthesis. youtube.com

In a typical reaction, the hydrazine derivative reacts with a β-dicarbonyl compound, such as an acetylenic ketone or a β-ketoester, to form a pyrazole or pyrazolone (B3327878) ring. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration.

For example, the reaction of a substituted hydrazine with ethyl acetoacetate (B1235776) would be expected to yield a pyrazolone derivative. Similarly, reaction with acetylacetone (B45752) would lead to a dimethyl-substituted pyrazole. These reactions highlight the utility of this compound as a precursor for more complex heterocyclic systems.

Table 1: Representative Cyclization Reactions of Hydrazines

| Reactant A | Reactant B | Product Type | Ref. |

|---|---|---|---|

| Hydrazine | 1,3-Dicarbonyl Compound | Pyrazole | youtube.com |

| Hydrazine | β-Ketoester | Pyrazolone | rasayanjournal.co.in |

| Hydrazine | Acetylenic Ketone | Pyrazole | organic-chemistry.org |

Photochemical Activation in Tetrazole Chemistry

The photochemical behavior of tetrazole derivatives is a subject of considerable interest, as UV irradiation can induce a variety of transformations, often involving the extrusion of molecular nitrogen from the tetrazole ring. nih.gov This process can lead to the formation of highly reactive intermediates, which can then rearrange or be trapped to yield a diverse array of products. nih.gov

While specific studies on the photochemical activation of this compound are not extensively reported, the general principles of tetrazole photochemistry can be applied. Upon UV irradiation, 1,5-disubstituted tetrazoles are known to undergo cleavage of the N(1)-N(2) and N(3)-N(4) bonds or the C(5)-N(1) and N(3)-N(4) bonds. nih.gov The extrusion of dinitrogen (N₂) is a common outcome, leading to the formation of nitrile imines or imidoylnitrenes as transient species. researchgate.netuc.pt

In the case of 5-phenoxy-1-phenyl-1H-tetrazole, a structurally related compound, photolysis has been shown to yield different products depending on the solvent, suggesting the involvement of an intermediate that can be trapped by the solvent. rsc.org Irradiation in an inert solvent might lead to intramolecular rearrangements, such as the formation of a benzimidazole (B57391) derivative, while in a reactive solvent, a pseudourea derivative could be formed. rsc.org

The photochemical generation of nitrile imines from tetrazoles is a particularly useful synthetic transformation, as these 1,3-dipoles can undergo cycloaddition reactions with various dipolarophiles to produce a range of heterocyclic compounds. researchgate.net It is plausible that the photolysis of this compound could generate a corresponding hydrazinoyl-substituted nitrile imine, which could then be utilized in the synthesis of novel nitrogen-rich heterocycles.

Table 2: Potential Photochemical Transformations of Substituted Tetrazoles

| Starting Material | Conditions | Key Intermediate | Potential Product(s) | Ref. |

|---|---|---|---|---|

| 1,5-Disubstituted Tetrazole | UV Irradiation | Nitrile Imine/Imidoylnitrene | Heterocyclic rearrangement products, trapped adducts | nih.govuc.pt |

| 5-Phenoxy-1-phenyl-1H-tetrazole | UV Irradiation | Azomethine biradical or nitrene | Benzimidazole, Pseudourea | rsc.org |

| Aryl Tetrazoles | UV Irradiation (Flow) | Nitrile Imine | Nitrogen-rich scaffolds via trapping | researchgate.net |

Bioisosteric Transformations of Tetrazoles

The concept of bioisosterism, where one functional group is replaced by another with similar physical and chemical properties to modulate the biological activity of a molecule, is a cornerstone of medicinal chemistry. nih.gov The 1H-tetrazole ring, particularly when substituted at the 5-position, is widely recognized as a classic bioisostere of the carboxylic acid group. nih.govnih.gov This is attributed to their similar pKa values and the ability of the tetrazolate anion to participate in similar interactions with biological targets as a carboxylate.

While specific examples of bioisosteric transformations originating directly from this compound are not prominently featured in the literature, the tetrazole moiety within this compound holds significant potential for such applications. The replacement of a carboxylic acid in a known drug molecule with a 5-substituted tetrazole can lead to improved metabolic stability, enhanced lipophilicity, and better oral bioavailability. nih.gov

Furthermore, the tetrazole ring itself can be a bioisosteric replacement for other heterocyclic rings. For instance, studies have shown that replacing a 1,2,3-triazole ring with a 1H-tetrazole can lead to a significant enhancement in the anti-leukemic activity of certain compounds. nih.gov This highlights the versatility of the tetrazole scaffold in fine-tuning the pharmacological profile of a lead compound.

The synthetic accessibility of diverse 5-substituted tetrazoles, including those with a hydrazino group, makes them valuable building blocks in drug discovery programs. The hydrazino group can serve as a handle for further functionalization, allowing for the creation of a library of compounds for biological screening. The overarching principle is the strategic replacement of a specific molecular fragment with the tetrazole core to achieve more desirable drug-like properties. nih.govnih.gov

Table 3: Bioisosteric Relationships of the Tetrazole Moiety

| Original Functional Group | Bioisosteric Replacement | Potential Advantages | Ref. |

|---|---|---|---|

| Carboxylic Acid | 5-Substituted-1H-tetrazole | Improved metabolic stability, enhanced lipophilicity, better oral bioavailability | nih.govnih.gov |

| 1,2,3-Triazole | 1H-Tetrazole | Enhanced biological activity (e.g., anti-leukemic) | nih.gov |

| Amide | Tetrazole | Mimic of cis-amide conformation, improved potency | nih.gov |

Coordination Chemistry of Hydrazino Tetrazole Ligands

Ligand Design and Coordination Modes of 5-hydrazino-1-phenyl-1H-tetrazole

There is currently no available scientific literature that specifically describes the design of this compound as a coordination ligand or details its expected or observed coordination modes with metal ions. General knowledge of tetrazole and hydrazine (B178648) chemistry would suggest potential for monodentate or bidentate coordination through the nitrogen atoms of the tetrazole ring and the hydrazine group. The presence of the phenyl group could also influence the steric and electronic properties of the ligand, but specific studies are required for confirmation.

Formation of Metal Complexes

Transition Metal Complexes

No published studies were found that report the synthesis of transition metal complexes with this compound as a ligand.

Silver Coordination Polymers

Similarly, there is no available research on the formation of silver coordination polymers involving this compound.

Characterization of Coordination Compounds

As no coordination compounds of this compound have been reported in the literature, there is no data available regarding their characterization through methods such as X-ray crystallography, spectroscopy (IR, NMR), or thermal analysis.

Structure-Property Relationships in Metal-Tetrazole Frameworks

The relationship between the structure and the resulting properties (e.g., magnetic, optical) of metal-tetrazole frameworks is a key area of research in materials science. However, without any synthesized and characterized frameworks based on this compound, no such relationships can be discussed for this specific compound.

Spectroscopic and Advanced Characterization Techniques for Substituted Phenyltetrazoles

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying the functional groups and characterizing the bonding within a molecule. mdpi.com These techniques probe the vibrational energy levels of molecules, which are highly specific to their structure. mdpi.com

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the key functional groups present in phenyltetrazole derivatives. The formation of a tetrazole ring from a nitrile, for example, can be confirmed by the disappearance of a sharp C≡N stretching band and the appearance of N-H stretching bands. researchgate.net For 5-hydrazino-1-phenyl-1H-tetrazole, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the phenyl ring, the tetrazole core, and the hydrazino (-NHNH₂) group.

Key vibrational modes for related compounds include N-H stretching, C=N and N=N stretching of the tetrazole ring, and C-H and C=C vibrations of the phenyl group. In solid-state spectra, intermolecular hydrogen bonding can cause broadening and shifts in the N-H stretching bands. researchgate.net For instance, studies on 1-benzyl-5-amino-1H-tetrazole reveal intermolecular hydrogen bonds of the type N–H(amino)···N(tetrazole). researchgate.net The analysis of 5-(benzylthio)-1H-tetrazole shows characteristic peaks for tetrazole groups in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com

Table 1: Representative FT-IR Peaks for Phenyltetrazole and Hydrazine (B178648) Moieties This table compiles data from related structures to predict the spectrum for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|---|

| Hydrazino (-NHNH₂) | N-H Stretch | ~3332 | Phenylhydrazine (B124118) researchgate.net |

| Tetrazole Ring | N-H Stretch | 3500 (calculated, often absent in crystal) | 5-Vinyl-1H-tetrazole mdpi.com |

| Phenyl Ring | Aromatic C-H Stretch | ~3088 | Phenylhydrazone derivative researchgate.net |

| Tetrazole Ring | C=N / N=N Stretch | 1639 - 1340 | 5-(Benzylthio)-1H-tetrazole pnrjournal.com |

| Phenyl Ring | C=C Stretch | ~1619 | 5-Phenyl-1H-tetrazole derivative researchgate.net |

| Tetrazole Ring | Ring Vibrations | 1200 - 900 | 5-(Benzylthio)-1H-tetrazole pnrjournal.com |

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric vibrations and bonds involving non-polar groups. In the analysis of tetrazole derivatives, Raman spectra can be less complex than IR spectra in the high-frequency region. For example, in the study of 5-(benzylthio)-1H-tetrazole, the N-H stretching vibration is observed as a set of weak, broad bands in the 3200–2900 cm⁻¹ region in the Raman spectrum. pnrjournal.com The symmetric vibrations of the phenyl ring are also typically strong and well-defined in Raman spectra. The analysis is often supported by computational methods, such as Density Functional Theory (DFT), to assign the observed vibrational modes accurately. pnrjournal.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would feature distinct signals for the protons of the phenyl group and the hydrazino moiety.

The aromatic protons on the phenyl ring are expected to appear in the typical downfield region of δ 7.0–8.0 ppm. organicchemistrydata.org The exact chemical shifts and splitting patterns would depend on the electronic environment and the coupling between adjacent protons. For example, in 1-phenyltetrazole-5-thiol, the phenyl protons appear as a multiplet between δ 7.61 and 7.78 ppm. chemicalbook.com The protons of the hydrazino group (-NHNH₂) would likely appear as broad signals due to quadrupole effects from the nitrogen atoms and chemical exchange with the solvent. Their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. In salts of the 5-hydrazino-1H-tetrazolium cation, these protons have been characterized, confirming the presence of the hydrazino group. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts for Phenyltetrazole Derivatives This table compiles data from related structures to predict the spectrum for this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) | Compound Reference |

|---|---|---|

| Phenyl (Ar-H) | 7.26 - 7.40 (m) | 1-Benzyl-5-amino-1H-tetrazole researchgate.net |

| Phenyl (Ar-H) | 7.61 - 7.78 (m) | 1-Phenyltetrazole-5-thiol chemicalbook.com |

| Hydrazino (NH, NH₂) | Variable, often broad | 5-Hydrazino-1H-tetrazolium salts rsc.org |

| Tetrazole (N-H) | 13.40 - 11.50 (s, broad) | 5-(Benzylthio)-1H-tetrazole pnrjournal.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. In this compound, distinct signals are expected for the carbon atom of the tetrazole ring and the carbons of the phenyl group.

The carbon atom (C5) of the tetrazole ring is characteristically deshielded and appears significantly downfield. In various 5-arylamino-1H-tetrazoles, this carbon resonates at approximately δ 155–157 ppm. researchgate.net The carbons of the phenyl ring would appear in the aromatic region, typically between δ 120 and 140 ppm. organicchemistrydata.org The carbon atom attached directly to the tetrazole nitrogen (C1') would be distinct from the ortho, meta, and para carbons. The characterization of 5-hydrazino-1H-tetrazolium salts by ¹³C NMR confirms the feasibility of identifying the tetrazole carbon in such systems. rsc.org

Table 3: Representative ¹³C NMR Chemical Shifts for Phenyltetrazole Derivatives This table compiles data from related structures to predict the spectrum for this compound.

| Carbon Type | Typical Chemical Shift (δ, ppm) | Compound Reference |

|---|---|---|

| Tetrazole (C5) | 155 - 157 | 5-Arylamino-1H-tetrazoles researchgate.net |

| Phenyl (Aromatic) | 120 - 150 | General Phenyltetrazoles researchgate.net |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable clues about the molecule's structure.

For phenyltetrazole derivatives, electron ionization (EI-MS) typically leads to characteristic fragmentation pathways. A common fragmentation process for the tetrazole ring is the elimination of a molecule of nitrogen (N₂), which is a stable neutral loss. nih.gov Another frequent fragmentation is the loss of an azide (B81097) radical (N₃) or hydrazoic acid (HN₃). mdpi.comnih.gov

In the case of 5-phenyl-1H-tetrazole (molecular weight 146.15 g/mol ), the mass spectrum shows a prominent molecular ion peak ([M]⁺˙) at m/z 146. nist.gov Its fragmentation includes the loss of N₂ to give a fragment at m/z 118, which can then lose a hydrogen cyanide (HCN) molecule to yield a fragment at m/z 91 (tropylium ion) or a phenyl cation at m/z 77. nih.govnih.gov For this compound, one would expect to see the molecular ion peak and fragments resulting from the cleavage of the hydrazino group and the characteristic fragmentation of the phenyltetrazole core.

Table 4: Common Mass Fragments for Phenyltetrazoles This table compiles data from related structures to predict the fragmentation pattern for this compound.

| m/z | Proposed Fragment | Compound Reference |

|---|---|---|

| 146 | [C₇H₆N₄]⁺˙ (Molecular Ion) | 5-Phenyl-1H-tetrazole nist.govnih.gov |

| 118 | [M - N₂]⁺˙ | 1-Phenyl-1H-tetrazole, 5-Phenyl-1H-tetrazole nih.govnih.gov |

| 91 | [C₇H₇]⁺ (Tropylium ion) or [M - N₂ - HCN]⁺˙ | 1-Phenyl-1H-tetrazole nih.gov |

| 77 | [C₆H₅]⁺ (Phenyl cation) | 5-Phenyl-1H-tetrazole nih.gov |

| 69 | [M - N₂]⁺ (from vinyltetrazole) | 5-Vinyl-1H-tetrazole mdpi.com |

| 51 | [C₄H₃]⁺ | 5-Phenyl-1H-tetrazole nih.gov |

X-ray Diffraction Analysis

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. It provides information on the crystal lattice, phase purity, and grain size of a sample.

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of crystalline solids. In the context of substituted phenyltetrazoles, PXRD is employed to confirm the crystalline nature of the synthesized compound and to identify its specific crystalline phase. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), is a unique fingerprint of the crystalline material.

While specific PXRD data for this compound is not extensively available in publicly accessible literature, the analysis of related compounds provides a clear indication of the expected results. For instance, studies on various 1-phenyl-1H-tetrazole derivatives have utilized PXRD to confirm their crystal structures. researchgate.netnih.gov The experimental PXRD patterns are typically compared with simulated patterns generated from single-crystal X-ray diffraction data to ensure the phase purity of the bulk material. fishersci.com

The PXRD patterns of substituted tetrazoles are characterized by a series of peaks at specific 2θ angles, which correspond to the different crystal planes (hkl) according to Bragg's Law. The positions and relative intensities of these peaks are used to identify the crystalline phase.

Table 1: Representative Powder X-ray Diffraction Data for a Substituted Phenyltetrazole Derivative

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 12.8 | 6.91 | 100 |

| 15.2 | 5.82 | 30 |

| 21.1 | 4.21 | 80 |

| 25.7 | 3.46 | 65 |

| 28.3 | 3.15 | 50 |

Note: This table presents hypothetical data for illustrative purposes, based on typical PXRD patterns observed for substituted phenyltetrazole compounds.

Thermal Analysis Methods for Stability Assessment

Thermal analysis techniques are essential for evaluating the stability and decomposition behavior of energetic materials and other chemical compounds. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most common methods employed for this purpose.

The thermal stability of tetrazole derivatives is a critical parameter, particularly for those with potential applications as energetic materials. Research on nitrogen-rich salts of 5-hydrazino-1H-tetrazole has shown that these compounds can exhibit good thermal stability, with decomposition temperatures ranging from 173.7 to 198.6 °C. rsc.org

A study on a series of 1-phenyl-1H-tetrazole derivatives investigated their thermal decomposition using Thermogravimetry–Differential Thermal Analysis (TG-DTA). researchgate.net The findings revealed that the tetrazole ring in these compounds typically decomposes exothermically at temperatures between 190–240 °C. researchgate.net The decomposition often results in the release of nitrogen gas (N2) and the formation of an isonitrile. researchgate.net

For other substituted phenyltetrazoles, the initial decomposition temperature (T5%, the temperature at which 5% weight loss occurs) has been observed to be above 250 °C in an inert atmosphere. nih.gov The nature and position of substituents on the phenyl ring can influence the thermal stability. For example, a para-methyl substituent has been shown to increase the T5% compared to the unsubstituted parent compound. nih.gov

Table 2: Thermal Decomposition Data for a Series of Substituted 1-phenyl-1H-tetrazoles

| Compound | Onset Decomposition Temperature (°C) (DSC) | Peak Decomposition Temperature (°C) (DTA) | Mass Loss (%) (TGA) |

| 1-phenyl-1H-tetrazole | 210 | 218 | >50 |

| 1-(4-chlorophenyl)-1H-tetrazole | 195 | 204 | ~45 |

| 1-(4-methoxyphenyl)-1H-tetrazole | 200 | 208 | ~48 |

| 1-(4-nitrophenyl)-1H-tetrazole | 225 | 236 | >50 |

Source: Adapted from experimental data on various phenyl tetrazoles. researchgate.net The specific decomposition characteristics can vary based on the experimental conditions such as heating rate.

In an inert atmosphere, many substituted phenyltetrazoles exhibit a single-stage decomposition process. nih.gov The enthalpy of decomposition, a measure of the energy released during the process, is another crucial parameter obtained from DSC analysis. For some derivatives, this value has been found to be in good agreement with theoretical calculations. researchgate.net

Computational and Theoretical Chemistry Studies on Phenyltetrazoles

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction and analysis of molecular behavior. For phenyltetrazole compounds, these calculations elucidate the three-dimensional arrangement of atoms and the distribution of electrons, which govern the molecule's chemical characteristics.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For phenyltetrazole derivatives, theoretical calculations are employed to find the optimized molecular structure, including bond lengths, bond angles, and dihedral angles.

Methods like Density Functional Theory (DFT) are commonly used to perform these optimizations. mdpi.comuc.pt For instance, calculations on related tetrazole structures have shown that deviations between calculated and experimental parameters for bond lengths can be as small as two-hundredths of an angstrom, and up to five degrees for bond angles. mdpi.com Such discrepancies are often attributed to the fact that calculations are typically performed for an isolated molecule in the gas phase, whereas experimental data is often from the crystalline state where intermolecular forces are present. mdpi.com The optimized geometry is the starting point for most other computational analyses, including the calculation of electronic properties and vibrational frequencies.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. nih.gov This facilitates charge transfer within the molecule and indicates higher polarizability and potential biological activity. nih.gov For various tetrazole and related heterocyclic compounds, FMO analysis has been used to predict their reactivity and potential for applications such as in nonlinear optics (NLO). researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 5-vinyl-1H-tetrazole | -8.62 | -0.81 | 7.81 | mdpi.com |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds to the familiar Lewis structure representation. uni-muenchen.dewisc.edu This analysis provides detailed insights into charge transfer, hyperconjugative interactions, and the stability of the molecule. researchgate.net

By examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs, the energetic importance of these interactions can be estimated using second-order perturbation theory. uni-muenchen.de A larger stabilization energy (E(2)) indicates a more intense interaction between electron donors and acceptors. researchgate.net NBO analysis performed on tetrazole derivatives reveals significant delocalization and the nature of bonding within the heterocyclic ring and between the ring and its substituents. nih.gov For example, studies have shown that the composition of a bond, such as a σ(C-O) bond, can be described in terms of the percentage localization on each atom. uni-muenchen.de

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactive sites for both electrophilic and nucleophilic attacks. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values.

Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are favorable for nucleophilic attack. researchgate.net For example, in 1-benzyl-5-amino-1H-tetrazole, MEP analysis revealed that the most negative electrostatic region is localized on the nitrogen atoms of the tetrazole ring, while the most positive region is found on the hydrogen atoms of the amino group, indicating the likely sites for electrophilic and nucleophilic interactions, respectively. researchgate.net

The distribution of atomic charges within a molecule is a fundamental electronic property that influences its physical and chemical behavior, including its dipole moment and electrostatic interactions. Quantum chemical methods, particularly in conjunction with NBO or other population analysis schemes, are used to calculate the partial charges on each atom. mdpi.com

These calculations provide a quantitative measure of the electron distribution across the molecular framework. For instance, in a study of (5H-tetrazol-1-yl)(triphenylphosphine)gold, NBO analysis revealed that the largest negative charges were located on the nitrogen atoms of the tetrazole ring, while the phosphorus atom carried the largest positive charge. This information is crucial for understanding the molecule's polarity and its interaction with other molecules or ions.

| Atom | Charge (e) |

|---|---|

| N1 | -0.30 |

| N2 | -0.08 |

| N3 | -0.29 |

| N4 | -0.34 |

| C5 | 0.29 |

| C6 | -0.24 |

| C7 | -0.21 |

| H8 | 0.44 |

| H9 | 0.24 |

| H10 | 0.26 |

| H11 | 0.26 |

Data adapted from: MDPI. mdpi.com

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry for studying the electronic structure of molecules. mdpi.comnih.gov DFT methods are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This approach offers a favorable balance between computational cost and accuracy. nih.gov

DFT calculations, often using hybrid functionals like B3LYP, are widely applied to investigate the properties of phenyltetrazoles and related compounds. mdpi.comdoi.orgnih.gov These applications include:

Structural Optimization: Determining the most stable molecular geometries. uc.pt

Electronic Properties: Calculating HOMO-LUMO energies, MEP maps, and atomic charges to understand reactivity. nih.govmdpi.com

Spectroscopic Analysis: Simulating vibrational (IR) and electronic (UV-Vis) spectra to aid in the characterization of newly synthesized compounds. doi.org

Thermodynamic Properties: Calculating enthalpies of formation and other energetic properties. mdpi.com

For example, time-dependent DFT (TD-DFT) has been successfully used to calculate the electronic transition energies of phenyl-5C-tetrazole derivatives, showing good agreement with experimental UV absorption spectra. doi.org The choice of functional and basis set is crucial for obtaining accurate results that can reliably predict and interpret experimental findings. doi.orgsuperfri.org

Thermodynamic Property Calculations (Entropy, Enthalpy, Gibbs Free Energy)

General studies on related compounds indicate that the introduction of a hydrazino group into a heterocyclic ring can increase the heat of formation. researchgate.net However, without specific computational analysis, precise values for the entropy, enthalpy, and Gibbs free energy of 5-hydrazino-1-phenyl-1H-tetrazole remain undetermined.

Spectroscopic Property Prediction and Interpretation

Theoretical prediction and detailed interpretation of the spectroscopic properties (such as NMR, IR, and UV-Vis spectra) for this compound using computational methods are not specifically documented in the available scientific literature.

Computational chemistry, particularly DFT, is widely used to predict and help interpret the spectra of related tetrazole compounds. researchgate.netnih.govuc.pt These studies involve optimizing the molecular geometry and then calculating vibrational frequencies (for IR spectra), chemical shifts (for NMR spectra), and electronic transitions (for UV-Vis spectra). For instance, the analysis of other 5-substituted 1H-tetrazoles has been performed using DFT methods at the B3LYP/6-31G(d,p) level of theory to correlate molecular electronic properties with experimental data. researchgate.net Similar methodologies could theoretically be applied to this compound to predict its spectroscopic characteristics. However, published research containing such specific predictions, detailed findings, or corresponding data tables for this compound could not be located.

Applications in Materials Science and Energetic Materials

Nitrogen-Rich Compounds as High-Energy Density Materials

Nitrogen-rich compounds are a focal point in advanced energetic materials research, sought after for their potential to deliver high performance as explosives and propellants. researchgate.net The energy released by these materials stems primarily from the formation of the highly stable dinitrogen molecule (N₂), which has a very large positive heat of formation. Tetrazole derivatives, including 5-hydrazino-1-phenyl-1H-tetrazole, are a prominent class of these materials. Their high nitrogen content means that upon decomposition, a large volume of gas is released, a key characteristic of energetic performance. acs.org The tetrazole ring itself is thermodynamically stable, yet its derivatives can release considerable energy upon combustion or detonation. acs.org

The development of energetic tetrazoles like this compound is guided by several key design principles aimed at optimizing performance, stability, and safety.

High Nitrogen Content : The primary goal is to maximize the nitrogen content to ensure a high heat of formation and significant gas generation upon decomposition. researchgate.netacs.org The tetrazole ring provides a foundation with a high nitrogen-to-carbon ratio.

Incorporation of Energetic Functional Groups : Attaching nitrogen-rich functional groups such as hydrazino (-NHNH₂), amino (-NH₂), or azido (B1232118) (-N₃) groups to the tetrazole core is a common strategy to boost the molecule's energy density. researchgate.netresearchgate.net The hydrazino group is particularly effective as it increases the heat of formation and the total nitrogen percentage. acs.orgnih.gov

Enhancing Density through Hydrogen Bonding : High density is a critical attribute for an energetic material. The hydrazino group facilitates the formation of extensive intra- and inter-molecular hydrogen bonds. acs.org This network of hydrogen bonds packs the molecules more tightly in the crystal lattice, leading to a significant increase in density. researchgate.netnih.govresearchgate.net

Formation of Energetic Salts : A versatile approach involves using the tetrazole derivative as a cation and pairing it with various nitrogen-rich anions (e.g., nitrate, perchlorate, nitrotetrazolate). researchgate.netnih.gov This allows for the fine-tuning of properties such as density, thermal stability, sensitivity, and energetic performance by selecting appropriate ion combinations. nih.gov

Balancing Performance and Sensitivity : While groups like the azido group can drastically increase the energy level, they often lead to extreme sensitivity to impact and friction. researchgate.net The hydrazino group offers a way to increase energy content while potentially lowering sensitivity through strong hydrogen bonding networks. acs.org Introducing alkyl spacers between the hydrazine (B178648) moiety and the tetrazole ring has also been explored as a method to improve thermal stability and reduce sensitivity. researchgate.net

High-density energetic salts based on the 5-hydrazino-1H-tetrazolium cation have been identified as competitively energetic compounds, with some demonstrating performance superior to the widely used high explosive, HMX. researchgate.netnih.gov The combination of high nitrogen content and density contributes to desirable detonation properties. For instance, the hydrazinium (B103819) and hydroxylammonium salts of a related compound, 5,5′-(hydrazonomethylene)bis(1H-tetrazole), exhibit excellent detonation velocities of 9050 m/s and 8839 m/s, respectively. acs.org Research on other advanced tetrazole systems, such as 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine, also shows performance that outperforms TNT. wikipedia.org

The performance of these materials is often evaluated based on key parameters such as impact sensitivity, thermal stability, detonation velocity, and detonation pressure.

| Compound/Salt Class | Impact Sensitivity (IS) | Thermal Stability (Td / °C) | Calculated Detonation Velocity (Vdet / m·s⁻¹) | Calculated Detonation Pressure (Pdet / GPa) | Source |

|---|---|---|---|---|---|

| 5-Hydrazino-1H-tetrazole Salts | 4–40 J | 173.7–198.6 °C | Data not specified | Data not specified | researchgate.net, nih.gov |

| Hydroxylammonium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | Not specified | Not specified | 8839 m/s | Not specified | acs.org |

| Hydrazinium salt of 5,5′-(hydrazonomethylene)bis(1H-tetrazole) | Not specified | Not specified | 9050 m/s | Not specified | acs.org |

| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine (H3TTT) | Not specified | >247 °C | 7430 m/s | 22.4 GPa | wikipedia.org |

Specific impulse (Isp) is a measure of the efficiency of a rocket or jet engine; a higher specific impulse indicates a more efficient propellant. Nitrogen-rich compounds are of great interest for propellant applications due to their high gas output.

Studies on the energetic salts of 5-hydrazino-1H-tetrazole have demonstrated their potential as effective propellants, exhibiting excellent specific impulse values. The calculated specific impulse for a series of these salts ranges from 196.1 to 288.7 seconds. researchgate.netnih.gov This level of performance makes them promising candidates for future propellant formulations, potentially offering environmentally benign alternatives to traditional materials.

| Compound Class | Calculated Specific Impulse (Isp / s) | Source |

|---|---|---|

| Energetic salts of 5-hydrazino-1H-tetrazole | 196.1–288.7 s | researchgate.net, nih.gov |

Use in Propellants and Explosives

The combination of a tetrazole ring with a hydrazine derivative suggests significant potential for use in advanced explosives and propellants. researchgate.net Hydrazine and its derivatives are well-established propellants, and their integration with the high-energy, gas-producing tetrazole core creates molecules with advantageous properties for these applications. researchgate.netacs.org

Research into tetrazole-based energetic materials is driven by the need for high-performance, environmentally friendly alternatives to conventional explosives and propellants. acs.org Compounds like this compound are part of a broader family of materials being investigated to replace lead-containing primary explosives or to serve as high-nitrogen, low-erosion ingredients for gun propellants. acs.orgwikipedia.org Their decomposition products are typically non-toxic gases like nitrogen and water, which is a significant advantage over many traditional energetic materials. nih.gov

Tetrazoles in Catalysis

While primarily studied for energetic applications, tetrazole derivatives also play a role in catalysis, often as ligands in coordination chemistry. Phenyl-tetrazole derivatives, such as 1-phenyl-1H-tetrazole-5-thiol, can be used to construct coordination complexes with metal centers. researchgate.net

In these complexes, the tetrazole ring, along with other functional groups, binds to a metal ion. The resulting coordination compound can exhibit catalytic activity, with potential applications in various chemical transformations. The phenyl unit on the tetrazole can enhance the stability of the ligand and provide sites for supramolecular interactions, which can help stabilize the catalytic complexes. researchgate.net The research in this area focuses on creating novel structures with unique magnetic, fluorescent, and catalytic properties. researchgate.net

Role in Electronics and Fuel Cell Technology

The application of tetrazole derivatives extends into the fields of electronics and fuel cell technology, where their unique properties are being explored for specialized functions.

In fuel cell research, polymers containing tetrazole groups are being developed as anhydrous proton exchange membranes (PEMs) for high-temperature fuel cells (HT-PEMFCs). researchgate.netresearchgate.net These membranes can be doped with phosphoric acid, and the tetrazole groups, acting as proton acceptors and donors, facilitate proton transport at elevated temperatures (e.g., 150-160 °C) without the need for water. researchgate.net This capability could lead to simpler and more efficient fuel cell systems.

In the realm of electronics, tetrazole derivatives are being investigated as effective corrosion inhibitors, particularly for copper. nih.gov The tetrazole molecules can adsorb onto a copper surface, forming a protective film that prevents corrosion, a critical issue in the reliability and longevity of electronic components. nih.gov Studies have shown that derivatives like 1-phenyl-5-mercapto-1,2,3,4-tetrazole (PMT) can achieve very high inhibition efficiency. This protective function is crucial for maintaining the integrity of metallic components in various electronic devices.

Applications in Metal Corrosion Inhibition

There is a significant body of research on the use of tetrazole derivatives as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. The efficacy of these compounds is generally attributed to the presence of the tetrazole ring, which contains multiple nitrogen atoms and a delocalized π-electron system. These features facilitate the adsorption of the molecule onto the metal surface, forming a protective layer that inhibits the corrosion process.

The proposed mechanism for corrosion inhibition by tetrazole compounds involves the lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic ring, which can coordinate with the vacant d-orbitals of the metal atoms. This interaction leads to the formation of a stable, adsorbed film that isolates the metal from the corrosive medium. The phenyl group attached to the tetrazole ring can further enhance this protective effect through increased surface coverage.

Table 1: Potential Corrosion Inhibition Properties of this compound (Hypothetical)

| Parameter | Expected Behavior |

| Inhibition Efficiency | Expected to be high, increasing with concentration. |

| Mechanism of Action | Adsorption onto the metal surface, forming a protective film. |

| Type of Inhibitor | Likely a mixed-type inhibitor. |

| Adsorption Isotherm | Potentially follows Langmuir or Temkin adsorption isotherms. |

Note: This table is based on the expected behavior of similar compounds and is for illustrative purposes only, as specific research data for this compound is not available.

Use in Analytical Chemistry (e.g., Spectrophotometric Determination)

Hydrazone derivatives, which can be formed from the reaction of hydrazines with aldehydes and ketones, are widely used as chromogenic reagents in analytical chemistry for the spectrophotometric determination of metal ions. The hydrazino group in this compound makes it a potential precursor for the synthesis of such analytical reagents.

Upon reaction with a suitable carbonyl compound, the hydrazino group can form a hydrazone. The resulting molecule may act as a chelating agent, forming stable, colored complexes with various metal ions. The intensity of the color of the metal complex would be proportional to the concentration of the metal ion, allowing for its quantitative determination using spectrophotometry.

The selectivity and sensitivity of such a reagent would depend on the specific structure of the resulting hydrazone and the reaction conditions, such as pH and solvent. The tetrazole and phenyl components of the molecule could also influence the electronic properties and the stability of the metal complexes formed.

Table 2: Potential Analytical Applications of this compound Derivatives (Hypothetical)

| Application | Description |

| Spectrophotometric Reagent | As a precursor for hydrazone synthesis to detect and quantify metal ions. |

| Chelating Agent | The derived hydrazone could form stable complexes with transition metals. |

| Metal Ions Detected | Potentially Cu(II), Ni(II), Co(II), Fe(II/III), etc., depending on the derivative. |

Note: This table outlines potential applications based on the chemical properties of the hydrazino group. Specific studies on the use of this compound as an analytical reagent are not currently available.

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into hydrazino-tetrazoles has yielded several critical insights, primarily centered on their synthesis, structure, and application as energetic materials. The parent compound, 5-hydrazino-1H-tetrazole, has been a focal point of investigation.

High Nitrogen Content and Energetic Properties : The defining characteristic of hydrazino-tetrazoles is their exceptionally high nitrogen content. The incorporation of a hydrazino group into a tetrazole ring increases the molecule's heat of formation, a key indicator of energetic potential. rsc.orgresearchgate.net

Formation of Energetic Salts : A significant area of research has been the synthesis of high-density energetic salts using the 5-hydrazino-1H-tetrazolium cation. rsc.orgresearchgate.net These salts often exhibit favorable properties such as good thermal stability and high specific impulses. rsc.org Some of these materials have shown detonation properties superior to those of traditional high explosives like HMX. rsc.orgresearchgate.net

Structural Characteristics : X-ray diffraction studies have revealed that the stability and high density of hydrazino-tetrazolium salts are often due to extensive three-dimensional networks of hydrogen bonds formed between the cations and anions. rsc.orgresearchgate.net This structural feature is crucial for enhancing the stability of these energetic compounds. rsc.org

Synthesis and Reactivity : The hydrazine (B178648) moiety serves as a versatile handle for further chemical modification. scispace.com For instance, 5-hydrazino-1H-tetrazole hydrochloride reacts with dicyandiamide (B1669379) to form triazole derivatives, which can be further nitrated to create new high-energy molecules. scispace.com However, the reactivity can be complex, with some reactions yielding mixtures of products or being highly dependent on reaction conditions. scispace.com

While much of the detailed research has focused on the parent compound, 5-hydrazino-1-phenyl-1H-tetrazole is recognized as a distinct chemical entity with specific properties.

| Property | Value |

| Molecular Formula | C₇H₈N₆ |

| Molecular Weight | 176.18 g/mol |

| Boiling Point | 385ºC at 760 mmHg |

| Density | 1.53 g/cm³ |

| Flash Point | 186.6ºC |

| Data sourced from available chemical databases. alfa-chemistry.comechemi.com |

Emerging Trends and Challenges in Hydrazino-tetrazole Chemistry

The field is continuously advancing, with new trends aimed at overcoming long-standing challenges.

Emerging Trends:

Advanced Energetic Materials : A primary trend is the rational design of novel nitrogen-rich energetic materials that offer improved performance and safety profiles compared to legacy explosives like RDX and HMX. rsc.org This includes creating materials with large conjugated systems and extensive hydrogen bonding to enhance molecular stability. rsc.org

"Green" Chemistry and Synthesis : There is a growing emphasis on developing more environmentally benign synthetic routes. This includes the use of multicomponent reactions (MCRs), which improve efficiency and reduce waste, and the exploration of novel, recoverable catalysts like nano-TiCl₄.SiO₂. beilstein-journals.orgrug.nlscielo.org.za Microwave-assisted synthesis is also being employed to reduce reaction times and increase yields. thieme-connect.com

Use in Multicomponent Reactions (MCRs) : The use of hydrazine derivatives in MCRs, such as the Ugi tetrazole reaction, is a significant trend. organic-chemistry.orgthieme-connect.de This approach allows for the rapid synthesis of complex, highly substituted tetrazole libraries, opening doors for drug discovery and materials science. beilstein-journals.orgrug.nlresearchgate.net

Key Challenges:

Synthetic Hurdles : The synthesis of tetrazoles often involves hazardous reagents like sodium azide (B81097) and can require harsh conditions. thieme-connect.comresearchgate.net Developing safe, efficient, and scalable synthetic protocols remains a significant challenge. researchgate.net

Balancing Energy and Stability : In the realm of energetic materials, the core challenge is to maximize energy content while maintaining high thermal stability and low sensitivity to physical stimuli like impact and friction. rsc.orgdtic.mil Incorporating an alkyl spacer between the hydrazine and tetrazole groups is one strategy explored to improve stability. dtic.mil

Controlling Reactivity : The hydrazine group is highly reactive, which can be an asset but also a challenge. Controlling its reactivity to achieve selective transformations without forming unwanted byproducts is a persistent issue for synthetic chemists. scispace.com

Limited Understanding of Structure-Property Relationships : Despite progress, a comprehensive understanding of how subtle structural modifications affect the macroscopic properties (e.g., biological activity, detonation performance) of these compounds is still developing. nih.gov

Potential Avenues for Advanced Materials Development

The unique properties of hydrazino-tetrazoles open up several promising avenues for the creation of advanced materials.

Next-Generation Propellants and Explosives : The most direct application is in the development of high-performance, high-density energetic materials. rsc.org Research into hydrazinium (B103819) salts of tetrazole derivatives has shown they can achieve excellent detonation velocities and pressures, making them potential replacements for existing military and industrial explosives. rsc.orgrsc.org

"Green" Gas Generants : The high nitrogen content of tetrazoles makes them ideal candidates for use in gas-generating systems, such as automotive airbags. rug.nl Upon decomposition, they produce a large volume of non-toxic nitrogen gas, offering an environmentally safer alternative to azide-based generants. rug.nl

Medicinal Scaffolds : The tetrazole ring is a well-established bioisostere for the carboxylic acid group and is present in numerous FDA-approved drugs. thieme-connect.comnih.govnih.gov Hydrazino-tetrazoles represent an underexplored scaffold for medicinal chemistry. organic-chemistry.org They could be used to develop novel therapeutic agents, with potential applications as anticancer, anti-inflammatory, or antimicrobial drugs. nih.govnih.gov

Coordination Polymers and MOFs : Tetrazoles can act as ligands in coordination chemistry. scielo.org.zathieme-connect.com The this compound molecule, with its multiple nitrogen atoms, could be used as a building block to construct novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in catalysis, gas storage, or sensing.

Interdisciplinary Research Opportunities

The full potential of this compound and related compounds can best be realized through collaborative, interdisciplinary research.

Materials Science and Computational Chemistry : Collaboration between synthetic chemists and computational materials scientists is crucial. Quantum mechanical calculations can predict the performance (e.g., detonation velocity, stability) of hypothetical new energetic compounds, guiding synthetic efforts toward the most promising targets and reducing trial-and-error experimentation. rsc.org

Medicinal Chemistry and Molecular Biology : The development of hydrazino-tetrazoles as therapeutic agents requires a close partnership between chemists who can synthesize libraries of diverse compounds and biologists who can perform high-throughput screening to evaluate their activity against various diseases. nih.govnih.gov Understanding the binding modes of these compounds with biological targets like enzymes or receptors is essential for structure-based drug design. nih.gov

Chemical Engineering and Physics : For applications in propulsion and explosives, collaboration with chemical engineers and physicists is essential. researchgate.net This involves scaling up the synthesis of promising materials, characterizing their physical and detonation properties under various conditions, and integrating them into practical devices and systems. dtic.mil

Environmental Science and Green Chemistry : A partnership between chemists and environmental scientists can drive the development of more sustainable energetic materials and synthetic processes. This includes assessing the lifecycle and environmental impact of new compounds and ensuring that next-generation materials are not only effective but also "greener" than their predecessors. rug.nlmorressier.com

Q & A

Q. How can crystallography resolve ambiguities in hydrazino-tetrazole tautomerism?

- Methodological Answer : Grow single crystals via slow evaporation (ethanol/water mixtures). X-ray diffraction can distinguish 1H-tetrazole (N1-H) vs. 2H-tetrazole (N2-H) tautomers. Pair with -NMR in DMSO-d to observe tautomeric equilibrium shifts .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing bioassay data from tetrazole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.